molecular formula C12H10ClNO2 B3137918 (4-pyrrol-1-ylphenyl) 2-chloroacetate CAS No. 444113-18-2

(4-pyrrol-1-ylphenyl) 2-chloroacetate

Cat. No.: B3137918
CAS No.: 444113-18-2
M. Wt: 235.66 g/mol
InChI Key: BAOZKUQEQGGLIZ-UHFFFAOYSA-N
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Description

(4-pyrrol-1-ylphenyl) 2-chloroacetate is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of chloroacetic acid and pyrrole, featuring a phenyl ring substituted with a pyrrole group and an ester linkage to a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-pyrrol-1-ylphenyl) 2-chloroacetate typically involves the esterification of 4-(1H-pyrrol-1-yl)phenol with chloroacetic acid or its derivatives. One common method is to react 4-(1H-pyrrol-1-yl)phenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-pyrrol-1-ylphenyl) 2-chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-(1H-pyrrol-1-yl)phenol and chloroacetic acid.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, leading to the formation of different pyrrole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Ester Hydrolysis: 4-(1H-pyrrol-1-yl)phenol and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced pyrrole derivatives.

Scientific Research Applications

(4-pyrrol-1-ylphenyl) 2-chloroacetate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies to understand the interactions of pyrrole-containing compounds with biological targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-pyrrol-1-ylphenyl) 2-chloroacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester linkage and pyrrole ring can participate in various biochemical pathways, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)phenol: A precursor in the synthesis of (4-pyrrol-1-ylphenyl) 2-chloroacetate.

    Chloroacetic Acid: Another precursor used in the synthesis.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid or N-substituted pyrroles.

Uniqueness

This compound is unique due to its combination of a pyrrole ring and a chloroacetate moiety, which imparts distinct chemical reactivity and potential biological activity. The presence of both aromatic and ester functionalities allows for diverse chemical transformations and applications in various research fields.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl) 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-9-12(15)16-11-5-3-10(4-6-11)14-7-1-2-8-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOZKUQEQGGLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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